molecular formula C11H21NO2 B2688134 Tert-butyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate CAS No. 2248395-82-4

Tert-butyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate

Cat. No.: B2688134
CAS No.: 2248395-82-4
M. Wt: 199.294
InChI Key: MOMGZTVKZGTAPJ-UHFFFAOYSA-N
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Description

Tert-butyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate is an organic compound that features a tert-butyl ester functional group attached to a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate typically involves the reaction of tert-butyl 1-(bromomethyl)-2-methylcyclobutane-1-carboxylate with an amine source under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of microreactor systems can enhance the reaction rates and provide better control over reaction conditions, leading to a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Tert-butyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structural features.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be activated in vivo.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets through binding interactions. The pathways involved may include enzymatic catalysis, signal transduction, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 1-(hydroxymethyl)-2-methylcyclobutane-1-carboxylate
  • Tert-butyl 1-(chloromethyl)-2-methylcyclobutane-1-carboxylate
  • Tert-butyl 1-(methoxymethyl)-2-methylcyclobutane-1-carboxylate

Uniqueness

Tert-butyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate is unique due to the presence of the aminomethyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable intermediate in organic synthesis and a versatile compound for research applications .

Properties

IUPAC Name

tert-butyl 1-(aminomethyl)-2-methylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-8-5-6-11(8,7-12)9(13)14-10(2,3)4/h8H,5-7,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOMGZTVKZGTAPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC1(CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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